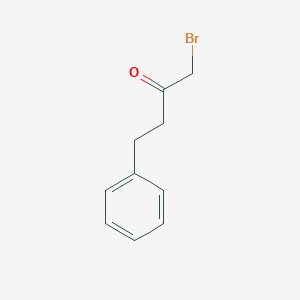
1-Bromo-4-phenylbutan-2-one
Cat. No. B050428
Key on ui cas rn:
31984-10-8
M. Wt: 227.1 g/mol
InChI Key: APAZZDBYJISGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06927300B2
Procedure details


A freshly prepared solution of bromine (258.9 g) in methanol (600 mL) was added dropwise during 1 h 20 min to a stirred solution of benzylacetone (222.3 g) in methanol (600 mL) at 7-10° C. An exothermic reaction took place, and to maintain the necessary temperature (7-10° C.), the flask should be immersed in a ice-water bath. When orange-red color of bromine disappeared, water (1500 mL) was added to the mixture and the obtained mixture was stirred overnight. The organic layer (on the bottom) was separated, water phase was extracted with dichloromethane (2×600 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure. The oily residue was dissolved in hexane (2500 mL) and the obtained solution was kept overnight at −10° C. Precipitated fine crystals (needles) were filtered off, washed on filter with cold hexane, dried under reduced pressure at room temperature to give 1-bromo-4-phenyl-2-butanone (213.0 g, 63% yield), mp 39-40° C. 1H NMR (CDCl3) δ 2.95-3.00 (m, 4H); 3.83 (s, 2H); 7.16-7.30 (m, 5H).






Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[CH2:3]([CH2:10][C:11](=[O:13])[CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O>CO>[Br:1][CH2:12][C:11](=[O:13])[CH2:10][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
258.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
222.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)CC(C)=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
8.5 (± 1.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the obtained mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask should be immersed in a ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer (on the bottom) was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
water phase was extracted with dichloromethane (2×600 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue was dissolved in hexane (2500 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the obtained solution was kept overnight at −10° C
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated fine crystals (needles)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
on filter with cold hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at room temperature
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(CCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 213 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
